

Application Notes: Synthesis of Tetrachloroethylene from Pentachloroethane

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Compound of Interest

Compound Name: Pentachloroethane

Cat. No.: B166500

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Introduction

Tetrachloroethylene (perchloroethylene, PCE) is a valuable industrial solvent and chemical intermediate. One established method for its synthesis is the dehydrochlorination of **pentachloroethane**. This process involves the removal of a molecule of hydrogen chloride (HCl) from the **pentachloroethane** backbone to form the corresponding alkene, tetrachloroethylene. This conversion can be achieved through two primary methodologies: liquid-phase catalytic dehydrochlorination and vapor-phase catalytic dehydrochlorination. These application notes provide a detailed overview of both methods, including reaction conditions, catalyst selection, and product yields, to assist researchers and professionals in the development and implementation of this synthetic route.

Data Presentation

The following tables summarize the key quantitative data for the liquid-phase and vapor-phase synthesis of tetrachloroethylene from **pentachloroethane**.

Table 1: Liquid-Phase Catalytic Dehydrochlorination of **Pentachloroethane**

Parameter	Value	Reference
Catalyst	Ferric Chloride (FeCl ₃)	[1]
Catalyst Loading	0.01 - 0.1 wt%	[1]
Temperature	100 - 140 °C	
Reaction Time	2 - 8 hours	[1]
Pressure	Atmospheric	
Yield of Tetrachloroethylene	> 95% (reported for similar processes)	
Selectivity for Tetrachloroethylene	High	

Table 2: Vapor-Phase Catalytic Dehydrochlorination of **Pentachloroethane**

Parameter	Value	Reference
Catalyst	Activated Carbon	[2][3]
Temperature	300 - 500 °C	[2]
Pressure	Atmospheric	
Contact Time	Seconds to minutes	
Yield of Tetrachloroethylene	High (process dependent)	
Selectivity for Tetrachloroethylene	High (byproduct formation possible)	

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of tetrachloroethylene from **pentachloroethane** via both liquid-phase and vapor-phase methods.

Protocol 1: Liquid-Phase Catalytic Dehydrochlorination using Ferric Chloride

Objective: To synthesize tetrachloroethylene by the dehydrochlorination of **pentachloroethane** in the liquid phase using a ferric chloride catalyst.

Materials:

- **Pentachloroethane** (99%+)
- Anhydrous Ferric Chloride (FeCl_3)
- Nitrogen gas (inert atmosphere)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, thermometer, heating mantle with magnetic stirrer, dropping funnel, gas bubbler)
- Distillation apparatus

Procedure:

- **Reactor Setup:** Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet. The outlet of the reflux condenser should be connected to a gas bubbler containing water to trap the evolved HCl gas.
- **Charging the Reactor:** Charge the flask with 100 g (0.495 mol) of **pentachloroethane**.
- **Catalyst Addition:** Under a gentle stream of nitrogen, add 0.1 g (0.1 wt%) of anhydrous ferric chloride to the **pentachloroethane**.
- **Reaction:** Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction progress can be monitored by observing the evolution of HCl gas in the bubbler. Maintain the

reaction at this temperature for 4-6 hours, or until the evolution of HCl ceases.

- Work-up:
 - Cool the reaction mixture to room temperature.
 - Carefully transfer the crude product to a separatory funnel.
 - Wash the organic layer sequentially with 50 mL of water and 50 mL of 5% sodium bicarbonate solution to remove any remaining HCl and catalyst residues.
 - Wash again with 50 mL of water.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter the dried organic layer to remove the drying agent.
 - Purify the crude tetrachloroethylene by fractional distillation. Collect the fraction boiling at 121 °C.^[4]
- Analysis: Analyze the purified product by Gas Chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine its purity and confirm its identity.

Protocol 2: Vapor-Phase Catalytic Dehydrochlorination using Activated Carbon

Objective: To synthesize tetrachloroethylene by the dehydrochlorination of **pentachloroethane** in the vapor phase using an activated carbon catalyst.

Materials:

- **Pentachloroethane** (99%+)
- Activated Carbon (granular, acid-washed)
- Nitrogen gas (carrier gas)

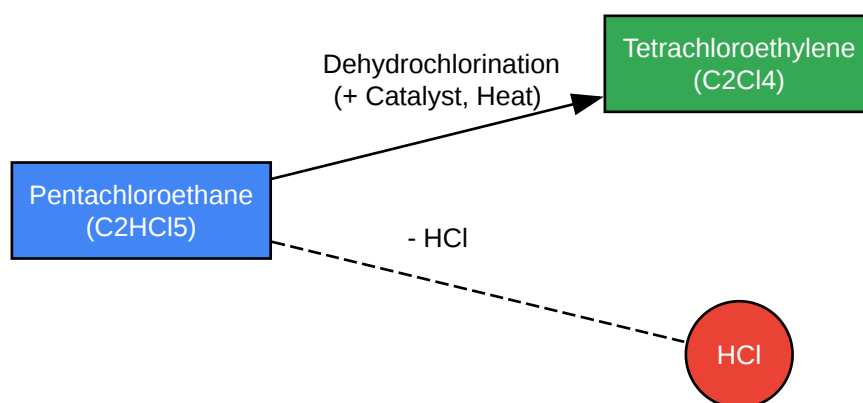
- Tube furnace
- Quartz reactor tube
- Syringe pump
- Condenser
- Cold trap (e.g., dry ice/acetone bath)
- Collection flask

Procedure:

- Catalyst Preparation: Pack a quartz reactor tube (e.g., 2.5 cm inner diameter, 50 cm length) with 20 g of granular activated carbon, securing the catalyst bed with quartz wool plugs at both ends.
- Reactor Setup:
 - Place the packed reactor tube in a tube furnace.
 - Connect the inlet of the reactor to a nitrogen gas line and a syringe pump for feeding the **pentachloroethane**. A preheating zone filled with inert packing material before the catalyst bed is recommended to ensure complete vaporization of the reactant.
 - Connect the outlet of the reactor to a condenser followed by a cold trap to collect the liquid products. The non-condensable gas (HCl and carrier gas) can be passed through a basic scrubber.
- Reaction:
 - Heat the tube furnace to the desired reaction temperature (e.g., 350 °C) while purging the system with a steady flow of nitrogen (e.g., 50 mL/min).
 - Once the temperature is stable, start feeding the **pentachloroethane** into the preheating zone using the syringe pump at a controlled rate (e.g., 0.5 mL/min).

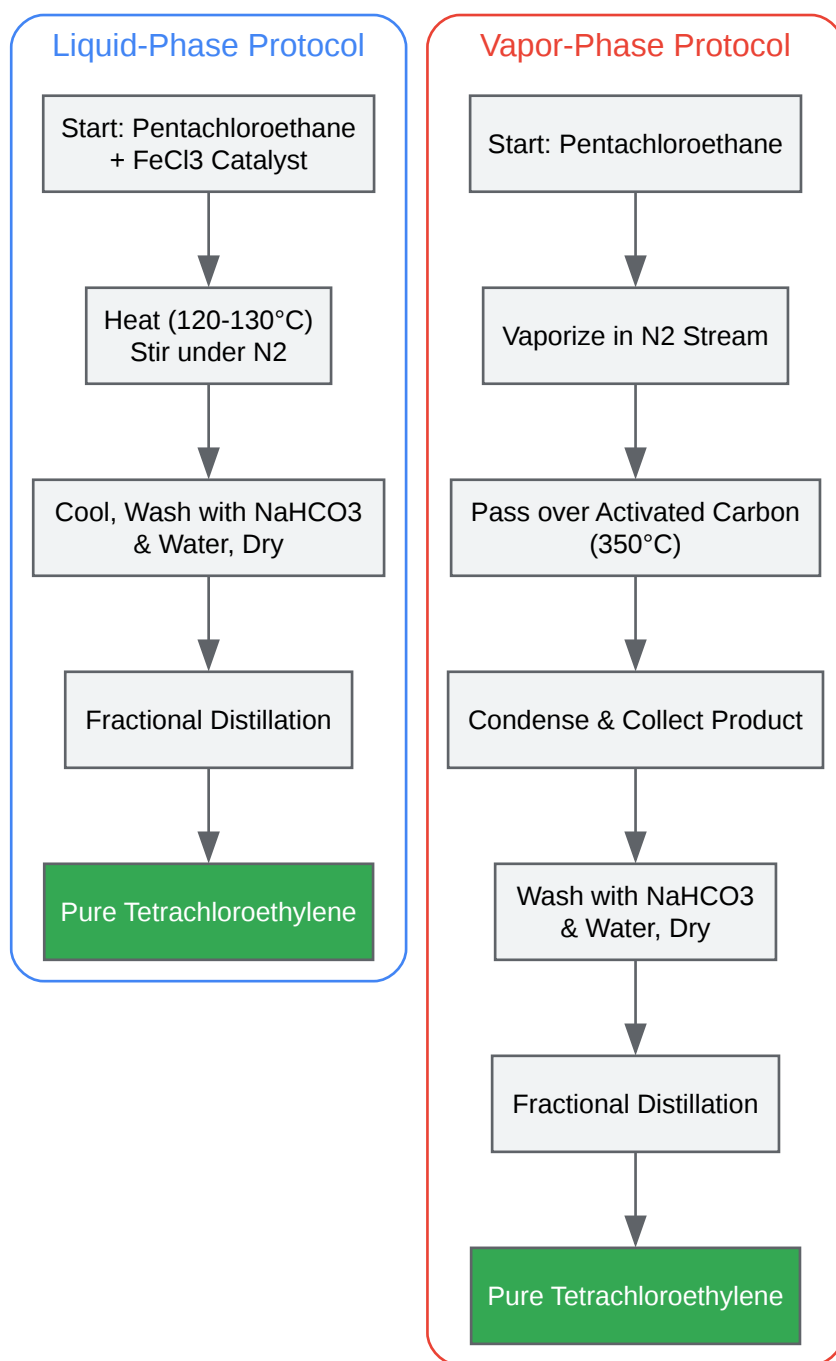
- **Product Collection:** Collect the condensed liquid product in the collection flask. The reaction is typically run continuously for a set period.
- **Work-up and Purification:**
 - The collected liquid will be a mixture of tetrachloroethylene, unreacted **pentachloroethane**, and potentially some byproducts.
 - Wash the crude product with a dilute sodium bicarbonate solution to neutralize any dissolved HCl, followed by a water wash.
 - Dry the organic layer over anhydrous calcium chloride.
 - Purify the product by fractional distillation, collecting the fraction boiling at 121 °C.[4]
- **Analysis:** Characterize the final product using GC or NMR to determine the yield, conversion, and selectivity of the reaction.

Mandatory Visualization



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Caption: Chemical transformation of **pentachloroethane** to tetrachloroethylene.



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Caption: Experimental workflows for tetrachloroethylene synthesis.

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References

- 1. US3876713A - Process for the simultaneous preparation of tetrachloroethanes, trichloroethylene and pentachloroethane - Google Patents [patents.google.com]
- 2. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 3. Construction of activated carbon-supported B₃N₃ doped carbon as metal-free catalyst for dehydrochlorination of 1,2-dichloroethane to produce vinyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. US2084937A - Purification of tetrachloroethylene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes: Synthesis of Tetrachloroethylene from Pentachloroethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166500#pentachloroethane-as-a-precursor-for-tetrachloroethylene-synthesis]

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